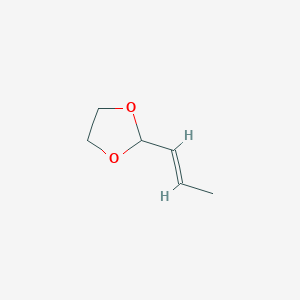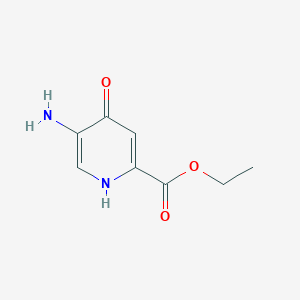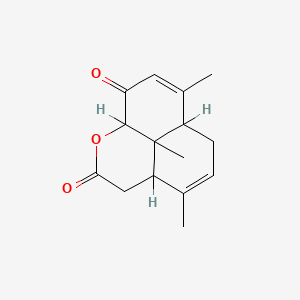![molecular formula C18H20N2S B14163992 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione CAS No. 224619-07-2](/img/structure/B14163992.png)
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione is a complex heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique spiro-fused structure, which includes a quinazoline core and a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-aminobenzamide with cyclopentanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the quinazoline core can interact with DNA or RNA, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
- 3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptane]-4-thione
- 2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]thione
Uniqueness
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione is unique due to its specific spiro-fused structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
224619-07-2 |
|---|---|
分子式 |
C18H20N2S |
分子量 |
296.4 g/mol |
IUPAC名 |
2-ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione |
InChI |
InChI=1S/C18H20N2S/c1-2-14-19-16-13-8-4-3-7-12(13)11-18(9-5-6-10-18)15(16)17(21)20-14/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,20,21) |
InChIキー |
YLEWYDPCWTZSBL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=S)C2=C(N1)C3=CC=CC=C3CC24CCCC4 |
溶解性 |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)


